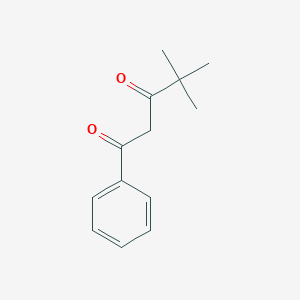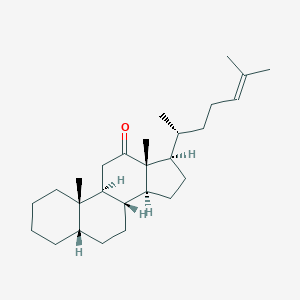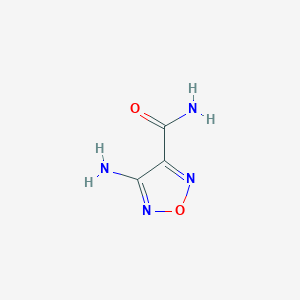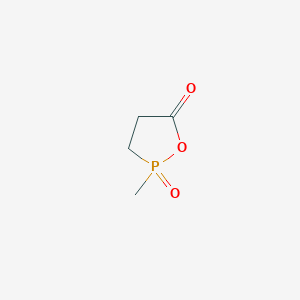
2-Methyl-1,2-oxaphospholan-5-one 2-oxide
Übersicht
Beschreibung
“2-Methyl-1,2-oxaphospholan-5-one 2-oxide” is a chemical compound with the molecular formula C4H7O3P . It is also known by other names such as “2-Methyl-1-oxa-2,5-dioxo-2-phospholane” and "Exolit PE 110" .
Synthesis Analysis
The synthesis of “2-Methyl-1,2-oxaphospholan-5-one 2-oxide” involves the Michael addition/lactone formation of methylphosphinic acid and methyl acrylate . In one experiment, a phosphorus-containing acrylate prepolymer was obtained by reacting 0.1 mol of OP and 0.1 mol of 4-hydroxybutyl acrylate in a three-necked flask at 110°C for 5 hours .Molecular Structure Analysis
The molecular structure of “2-Methyl-1,2-oxaphospholan-5-one 2-oxide” is represented by the formula C4H7O3P . The exact structure can be found in the referenced databases .Physical And Chemical Properties Analysis
“2-Methyl-1,2-oxaphospholan-5-one 2-oxide” has a molecular weight of 134.07 . It has a melting point of 97-98°C, a boiling point of 192°C, and a density of 1.26 g/cm3 .Wissenschaftliche Forschungsanwendungen
Flame Retardant Applications :
- It is used in various flame-retarded compositions due to its thermal stability. When heated, it decomposes to produce CO2, low-chain hydrocarbons, and phosphine oxides, contributing to its fire-retardant properties (Balabanovich, 2004).
- In poly(butylene terephthalate) (PBT), it acts as a flame retardant through a condensed-phase mechanism of intumescence (Balabanovich, Balabanovich & Engelmann, 2003).
- Exhibits synergistic flame-retardant effects with melamine in high-impact polystyrene (HIPS), enhancing charring and formation of polyaromatic structures (Balabanovich, 2004).
- Improves fire retardant performance in PPO/HIPS blend, demonstrating both condensed and vapor-phase activities (Balabanovich, Levchik & Yang, 2002).
- Shows synergistic fire-retardant effects in HIPS when combined with ammonium polyphosphate (Balabanovich & Prokopovich, 2005).
Polymer Chemistry Applications :
- Enhances curing properties and flame retardancy in epoxy resin, especially when combined with DMP-30, another chemical additive (Cai Shao-ju, 2014).
Chemical Synthesis and Reactions :
- Various reactions of 1,2-oxaphospholene-2-oxides have been studied, revealing the consequences of reduction and providing insights into the synthesis of related compounds (Mualla & Macomber, 1990).
- The synthesis of related compounds like 1,2-oxaphosphinane 2-oxides and 1,2-oxaphosphinine 2-oxides has been explored, showing their importance as core structures in biologically active compounds (Jiaxi Xu, 2023).
Biological Activity :
- The synthesis methods and biological activity testing of 2,5-dihydro-1,2-oxaphosphole-2-oxide derivatives have been documented, indicating potential applications in pharmaceutical chemistry (Enchev, 2011).
Eigenschaften
IUPAC Name |
2-methyl-2-oxo-1,2λ5-oxaphospholan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O3P/c1-8(6)3-2-4(5)7-8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMAOMQWCSTELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40934335 | |
| Record name | 2-Methyl-1,2lambda~5~-oxaphospholane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40934335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2-oxaphospholan-5-one 2-oxide | |
CAS RN |
15171-48-9 | |
| Record name | 2-Methyl-2,5-dioxo-1,2-oxaphospholane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15171-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,2-oxaphospholan-5-one 2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015171489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1,2lambda~5~-oxaphospholane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40934335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,2-oxaphospholan-5-one 2-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




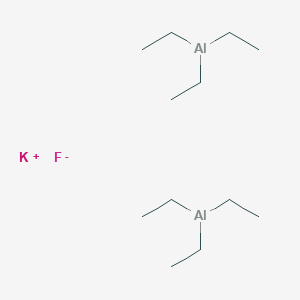
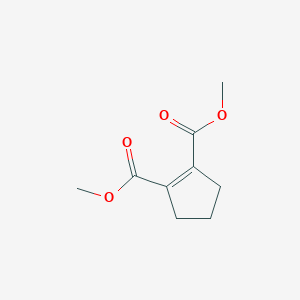


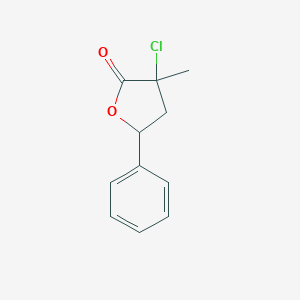
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)

